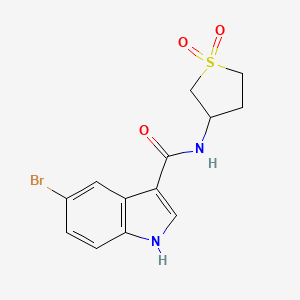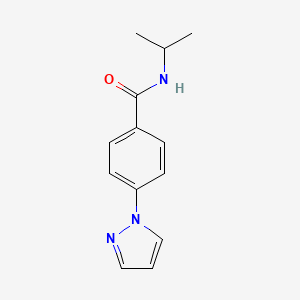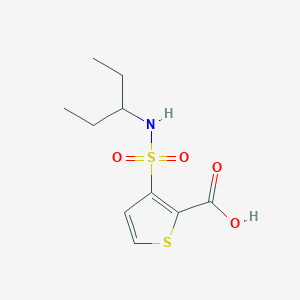![molecular formula C13H17N3O2 B7463141 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole](/img/structure/B7463141.png)
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Descripción general
Descripción
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole, also known as HOEBAY-793, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, it has been found to have antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole is its potent antitumor activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further evaluated.
Direcciones Futuras
There are several future directions for the research and development of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications in other disease areas, such as infectious diseases and inflammation. Finally, the development of analogues and derivatives of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its antitumor activity. Studies have shown that 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole exhibits potent cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGHKHLYYNGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)



![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)

![3'-ethylspiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7463095.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7463105.png)
![13-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B7463124.png)

![5-benzyl-3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B7463149.png)